1-(dimethylamino)-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a trifluoromethylphenyl group attached to a tetrahydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be achieved through various synthetic routes. One common method involves the condensation of a suitable aniline derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, reagents, and purification techniques plays a crucial role in the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinolinone derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinolinone core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems with enhanced biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the quinolinone core .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the quinolinone core .
Comparison with Similar Compounds
1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other quinolinone derivatives, such as:
2-AMINO-1-(DIMETHYLAMINO)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: This compound shares a similar quinolinone core but differs in the presence of an amino group and a carbonitrile group.
Indole derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities, similar to quinolinone derivatives.
The uniqueness of 1-(DIMETHYLAMINO)-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C24H23F3N2O2 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(dimethylamino)-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C24H23F3N2O2/c1-28(2)29-20-12-16(15-8-4-3-5-9-15)13-21(30)23(20)18(14-22(29)31)17-10-6-7-11-19(17)24(25,26)27/h3-11,16,18H,12-14H2,1-2H3 |
InChI Key |
IPGLIEZMJKUHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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